6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS Number: 2034280-09-4) is a novel compound with potential therapeutic applications. Its unique structure, featuring a nicotinamide backbone and fluoropyrimidine moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21FN4O3 with a molecular weight of 360.4 g/mol. The compound exhibits the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁FN₄O₃ |
Molecular Weight | 360.4 g/mol |
CAS Number | 2034280-09-4 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of nicotinamide can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to calcium ion transport and neurotransmitter release.
- Modulation of Ion Channels : The compound may influence the activity of sodium-calcium exchangers (NCX), which are critical in maintaining calcium homeostasis in cardiac myocytes. Inhibitors of NCX have shown promise in treating conditions like heart failure and arrhythmias .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Studies
Recent research has focused on the pharmacological profile of this compound. Key findings include:
Case Study: Inhibition of NCX
A study evaluated the inhibitory effects on the reverse mode of NCX, where it was found that certain derivatives exhibited IC50 values as low as 0.24 µM. This suggests a strong potential for therapeutic use in conditions characterized by calcium overload, such as myocardial ischemia .
Anticancer Activity
In vitro assays revealed that the compound induced significant cytotoxicity in breast cancer cell lines (MCF-7), with an IC50 value around 10 µM, suggesting it may act through apoptosis pathways and cell cycle disruption.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential.
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
6-{4-[3-Fluorobenzyl]oxy}nicotinamide | 0.24 | NCX inhibition |
N-(3-Aminobenzyl)-6-{4-[3-Fluorobenzyl]oxy} | 0.30 | NCX inhibition |
Other Nicotinamide Derivatives | Varies | Various (e.g., anti-inflammatory, anticancer effects) |
Eigenschaften
IUPAC Name |
6-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-2-25-16-8-3-12(9-20-16)17(24)23-14-4-6-15(7-5-14)26-18-21-10-13(19)11-22-18/h3,8-11,14-15H,2,4-7H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKAIGMFJALMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.